molecular formula C6H9NO2 B13523310 5-Azaspiro[2.3]hexane-4-carboxylic acid

5-Azaspiro[2.3]hexane-4-carboxylic acid

Katalognummer: B13523310
Molekulargewicht: 127.14 g/mol
InChI-Schlüssel: HABNVZOUKOEIMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Azaspiro[23]hexane-4-carboxylic acid is a spirocyclic compound that features a unique structural motif, making it an interesting subject for chemical research The spirocyclic structure consists of a six-membered ring fused to a three-membered ring, with a nitrogen atom incorporated into the six-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azaspiro[2.3]hexane-4-carboxylic acid typically involves the use of stereocontrolled reactions to ensure the correct spatial arrangement of atoms. One common method involves the cyclopropanation of azetidine derivatives using rhodium-catalyzed reactions . The reaction conditions often include the use of ethyl diazoacetate as a reagent and rhodium acetate as a catalyst, with the reaction being carried out at low concentrations to optimize yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of stereocontrolled synthesis and the use of efficient catalytic systems are likely to be employed. Industrial production would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

5-Azaspiro[2.3]hexane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The nitrogen atom in the spirocyclic structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

5-Azaspiro[2.3]hexane-4-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Azaspiro[2.3]hexane-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, the compound may act on neurotransmitter receptors or enzymes involved in neurological pathways . The spirocyclic structure can enhance binding affinity and selectivity for these targets, leading to potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Azaspiro[2.3]hexane-4-carboxylic acid is unique due to its specific spirocyclic structure and the presence of a carboxylic acid group at the 4-position. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C6H9NO2

Molekulargewicht

127.14 g/mol

IUPAC-Name

5-azaspiro[2.3]hexane-6-carboxylic acid

InChI

InChI=1S/C6H9NO2/c8-5(9)4-6(1-2-6)3-7-4/h4,7H,1-3H2,(H,8,9)

InChI-Schlüssel

HABNVZOUKOEIMW-UHFFFAOYSA-N

Kanonische SMILES

C1CC12CNC2C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.